molecular formula C24H24N4O3 B2366209 N-(4-methoxybenzyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 923682-65-9

N-(4-methoxybenzyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2366209
CAS No.: 923682-65-9
M. Wt: 416.481
InChI Key: WECDCPMXNCMWPJ-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[4,3-c]pyridine family, characterized by a fused bicyclic core. Key structural features include:

  • N-5 substitution: A 4-methoxybenzyl group, providing electron-donating effects via the methoxy moiety.
  • Position 2: A phenyl group contributing steric bulk and aromatic interactions.
  • Position 5: A propyl chain influencing lipophilicity and conformational flexibility.
  • Position 7: A carboxamide linked to the 4-methoxybenzylamine, enhancing hydrogen-bonding capacity compared to ester derivatives.

This molecule is likely designed for pharmaceutical or materials science applications, where substituent variations modulate solubility, stability, and target affinity.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3-oxo-2-phenyl-5-propylpyrazolo[4,3-c]pyridine-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3/c1-3-13-27-15-20(23(29)25-14-17-9-11-19(31-2)12-10-17)22-21(16-27)24(30)28(26-22)18-7-5-4-6-8-18/h4-12,15-16H,3,13-14H2,1-2H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECDCPMXNCMWPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCC4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxybenzyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the pyrazolo[4,3-c]pyridine class, characterized by a bicyclic structure that includes a pyrazole and pyridine moiety. The presence of the methoxybenzyl group enhances its lipophilicity and may influence its interaction with biological targets.

Chemical Formula

ElementSymbolQuantity
CarbonC20
HydrogenH22
NitrogenN4
OxygenO3

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyrazolo[4,3-c]pyridine have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Mechanism of Action:

  • Inhibition of Enzymes: Many pyrazolo compounds act as inhibitors of key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis: These compounds often trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Anti-inflammatory Activity

Studies have demonstrated that similar pyrazolo derivatives possess anti-inflammatory properties. The anti-inflammatory effects are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes.

Key Findings:

  • Compounds have been shown to exhibit higher selectivity for COX-2 over COX-1, suggesting a favorable safety profile.
  • In vitro assays revealed significant reduction in inflammatory markers in treated cells.

Antimicrobial Activity

Preliminary studies suggest that the compound may also exhibit antimicrobial properties. Similar compounds have been tested against various bacterial strains with promising results.

Research Insights:

  • Some pyrazolo derivatives displayed activity against Gram-positive and Gram-negative bacteria.
  • The mechanism may involve disruption of bacterial cell wall synthesis or function.

Study 1: Anticancer Efficacy

A study evaluated the anticancer activity of related pyrazolo compounds in BRCA-deficient cancer models. The results indicated that these compounds significantly inhibited cell growth with IC50 values in the nanomolar range, highlighting their potential as targeted therapies for specific cancer types .

Study 2: Anti-inflammatory Effects

In a model of induced inflammation, a derivative similar to this compound was administered. The treatment resulted in a marked decrease in edema and inflammatory cytokines, supporting its use in inflammatory conditions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Yield : The 4-methoxybenzyl-substituted 6g achieves a higher yield (77%) compared to 7b (50%) and 9d (25%), likely due to the electron-donating methoxy group enhancing reactivity during synthesis .
  • Steric and Electronic Effects : The nitro group in 9d reduces yield significantly, possibly due to steric hindrance or electronic deactivation .

Physicochemical Properties

Infrared (IR) Spectroscopy
  • 7b (ethyl ester): Peaks at 1730 cm⁻¹ (ester C=O), 1670 cm⁻¹ (pyrazolone C=O), and 1650 cm⁻¹ (conjugated amide/ketone) .
  • Target Compound : Expected C=O stretches for the carboxamide (~1650–1680 cm⁻¹) and pyrazolone (~1670 cm⁻¹), with additional N-H stretches (~3300 cm⁻¹).
Melting Points
  • Higher melting points correlate with polar substituents (e.g., 9d with nitro: 255–258°C) due to stronger intermolecular forces .
  • The target compound’s carboxamide may increase melting point compared to ester analogs, though data is unavailable.
Solubility and Lipophilicity
  • Propyl at position 5 in the target compound likely enhances lipophilicity compared to methyl or benzyl substituents .

Structural and Functional Implications

  • Carboxamide vs.
  • N-5 Substitution: 4-Methoxybenzyl: Electron donation may stabilize charge-transfer interactions, contrasting with the electron-withdrawing nitro group in 9d . Benzyl vs.

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